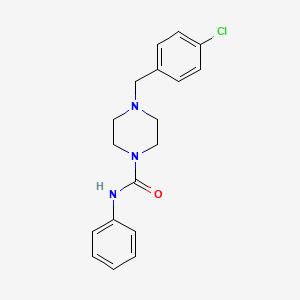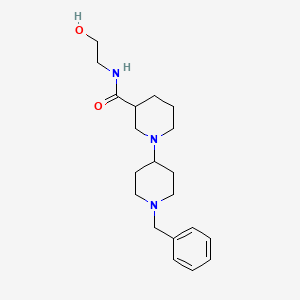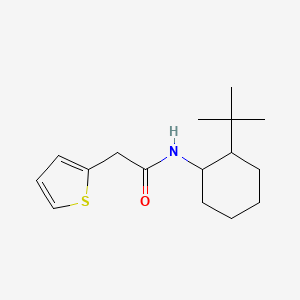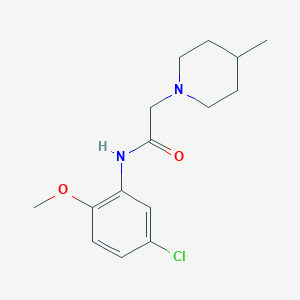![molecular formula C15H19FN4O2S B5343269 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5343269.png)
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "EF-4" and has been synthesized using different methods.
作用機序
The mechanism of action of EF-4 is not fully understood. However, it is believed to act as a dopamine transporter inhibitor and a serotonin receptor agonist. EF-4 has been shown to increase the release of dopamine in the brain, which can improve cognitive function. In addition, EF-4 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
EF-4 has been shown to have various biochemical and physiological effects. In neuroscience, EF-4 has been shown to enhance the release of dopamine in the brain, which can improve cognitive function. In cancer research, EF-4 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, EF-4 has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
実験室実験の利点と制限
EF-4 has several advantages and limitations for lab experiments. One of the advantages is its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. In addition, EF-4 has been shown to have a high affinity for dopamine transporters, which can make it a useful tool for studying the role of dopamine in the brain. However, one of the limitations of EF-4 is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for EF-4 research. One direction is the development of new drugs based on EF-4 with improved efficacy and safety profiles. Another direction is the study of EF-4's potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of EF-4 and its potential applications in cancer research and drug discovery.
Conclusion:
In conclusion, 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine is a chemical compound with potential applications in various fields, including neuroscience, cancer research, and drug discovery. The synthesis of EF-4 is a multi-step process that requires careful attention to the reaction conditions and purification methods. EF-4 has several advantages and limitations for lab experiments, and there are several future directions for EF-4 research. Overall, EF-4 has the potential to be a valuable tool for scientific research and drug development.
合成法
EF-4 can be synthesized using different methods. One of the most common methods is the reaction between 4-fluoroaniline and 1-ethyl-1H-pyrazole-4-carbaldehyde, followed by the reaction with piperazine and then sulfonylation. Another method involves the reaction between 4-fluoroaniline and 1-ethyl-1H-pyrazole-4-carboxylic acid, followed by the reaction with piperazine and then sulfonylation. The synthesis of EF-4 is a multi-step process and requires careful attention to the reaction conditions and purification methods.
科学的研究の応用
EF-4 has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, EF-4 has been shown to enhance the release of dopamine in the brain, which can improve cognitive function and may have potential therapeutic applications for neurological disorders. In cancer research, EF-4 has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In drug discovery, EF-4 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O2S/c1-2-19-12-15(11-17-19)23(21,22)20-9-7-18(8-10-20)14-5-3-13(16)4-6-14/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRFMTJVZMYWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
![N~4~-{4-[(tert-butylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5343192.png)
![4-{[(4-methylphenyl)sulfonyl]methyl}-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5343195.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5343203.png)
![{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol](/img/structure/B5343211.png)
![2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5343215.png)

![9-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5343244.png)

![5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5343249.png)

![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5343261.png)

![4-[(2-ethyl-1-piperidinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5343272.png)